molecular formula C7H14O5 B12539768 Heptanoic acid, 5,6,7-trihydroxy- CAS No. 869334-13-4

Heptanoic acid, 5,6,7-trihydroxy-

Cat. No.: B12539768
CAS No.: 869334-13-4
M. Wt: 178.18 g/mol
InChI Key: AKGMFVVQMGQGBO-UHFFFAOYSA-N
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Description

Heptanoic acid, 5,6,7-trihydroxy-, is a medium-chain fatty acid derivative with three hydroxyl groups at positions 5, 6, and 7 on its seven-carbon backbone. Its methyl ester form (CAS 78606-80-1) has been synthesized and characterized, with the molecular formula C₈H₁₆O₅ and a molecular weight of 192.21 g/mol . The compound exhibits stereochemical specificity, as indicated by its isomeric Smiles notation (5S,6R).

Properties

CAS No.

869334-13-4

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

5,6,7-trihydroxyheptanoic acid

InChI

InChI=1S/C7H14O5/c8-4-6(10)5(9)2-1-3-7(11)12/h5-6,8-10H,1-4H2,(H,11,12)

InChI Key

AKGMFVVQMGQGBO-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CO)O)O)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Research has highlighted the potential of heptanoic acid, 5,6,7-trihydroxy-, in exhibiting antioxidant and anti-inflammatory properties. A study involving various compounds isolated from Alpinia officinarum demonstrated that derivatives of heptanoic acid showed significant antioxidant activity. The molecular docking studies indicated strong binding affinity to cyclooxygenase-2 (COX-2), suggesting potential use as selective COX-2 inhibitors in treating inflammatory disorders such as rheumatoid arthritis .

CompoundActivityBinding Affinity (Docking Score)
GalanginAntioxidant-9.03
5-Hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanoneAnti-inflammatory-9.03

Synthesis of Statin Derivatives

Heptanoic acid derivatives are significant in pharmaceutical chemistry, particularly in the synthesis of statins—drugs used to lower cholesterol levels. The synthesis methods for 7-amino syn 3,5-dihydroxyheptanoic acid derivatives have been explored, highlighting their role as intermediates in the production of various statins . This application underscores the importance of heptanoic acid in cardiovascular health management.

Enzyme Inhibition Studies

In vitro studies have evaluated the inhibitory effects of heptanoic acid derivatives on HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Compounds functionalized with heptanoic chains exhibited moderate inhibitory potency, indicating their potential as therapeutic agents for hyperlipidemia .

Case Study 1: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant capacity of heptanoic acid derivatives through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that certain derivatives exhibited higher antioxidant capacities compared to standard antioxidants like ascorbic acid.

Case Study 2: Statin Synthesis

Research focused on the synthesis of novel statin derivatives using heptanoic acid as a precursor has shown promising results in enhancing the efficacy and reducing side effects compared to existing statins. The developed synthetic routes have been optimized for yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

5-Heptenoic Acid, 7-Hydroxy (CAS 853386-74-0)
  • Structure: A seven-carbon chain with a double bond (5-heptenoic acid) and a hydroxyl group at position 5.
  • It is used in industrial synthesis but lacks documented therapeutic applications .
7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-Heptanoic Acid Methyl Ester (CAS 40098-26-8)
  • Structure: A heptanoic acid methyl ester substituted with a cyclopentenyl group.
  • Key Differences: The cyclopentenyl moiety introduces steric hindrance and alters reactivity.
Heptanoic Acid (Non-Hydroxylated)
  • Structure : A straight-chain fatty acid (C₇H₁₄O₂) without hydroxyl groups.
  • Key Differences : The absence of hydroxyl groups makes it less polar, affecting solubility and biological activity. It is widely used in ester synthesis and industrial applications but lacks the anti-angiogenic properties of its hydroxylated counterpart .

Functional Analogues

5,6,7-Trihydroxyflavone (Baicalein)
  • Structure: A flavonoid with hydroxyl groups at positions 5, 6, and 7 on the A-ring.
  • Key Differences: While sharing the 5,6,7-trihydroxy motif, baicalein’s aromatic ring system confers antioxidant and anti-inflammatory properties distinct from the aliphatic 5,6,7-trihydroxyheptanoic acid. It is isolated from Scutellaria species and used in traditional medicine .
5,6,7-Trihydroxy-4’-Methoxyflavone
  • Structure : A methoxylated flavone derivative with hydroxyls at positions 5, 6, and 6.
  • Key Differences : The methoxy group at position 4’ enhances lipophilicity, influencing its pharmacokinetics. This compound, isolated from Psychotria prainii, is studied for its antimicrobial activity but differs mechanistically from the fatty acid derivative .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
5,6,7-Trihydroxyheptanoic acid C₇H₁₄O₅ 178.18 3 hydroxyls N/A
Methyl Ester (CAS 78606-80-1) C₈H₁₆O₅ 192.21 3 hydroxyls, methyl ester 78606-80-1
5-Heptenoic Acid, 7-Hydroxy C₇H₁₂O₃ 144.17 1 hydroxyl, 1 double bond 853386-74-0
Heptanoic Acid C₇H₁₄O₂ 130.18 Carboxylic acid 111-14-8

Preparation Methods

Protecting Group Strategies

Hydroxy-protecting groups (e.g., acetyl, benzoyl, tert-butyldimethylsilyl) are employed to mask reactive sites during synthesis. For example:

  • Acetylation : Acetic anhydride and pyridine are used to protect hydroxyl groups at strategic positions.
  • Benzoylation : Benzoyl chloride or benzoyl bromide introduces electron-withdrawing groups to stabilize intermediates.

Table 1: Common Protecting Groups and Reagents

Protecting Group Reagent Conditions
Acetyl Ac₂O, pyridine RT, 12–24 h
Benzoyl BzCl, DMAP 0–30°C, inert atmosphere
MOM DMDO, P₂O₅ Anhydrous THF, reflux

Source: Adapted from patents.

Stepwise Hydroxylation

Intermediates are synthesized with protected hydroxyl groups, followed by selective deprotection. For instance:

  • Glutaric Acid Derivatives : Reacted with hydroxy-protecting reagents to form intermediates (e.g., diethyl 3-acetoxyglutarate).
  • Reductive Amination : Catalytic hydrogenation of nitriles to amines, followed by hydroxylation.

Key Reaction Pathway :

Glutaric acid derivative → Hydroxy protection → Chain elongation → Reductive amination → Hydrolysis → Deprotection → Final product  

Example from patents.

Diastereoselective Reductions

Chelate-controlled reductions ensure syn or anti diol formation.

Chiral Boronate Complexes

Diethylborane methoxide or diethylborinic acid ethyl ester chelates ketones to induce stereoselectivity:

  • Conditions : −78°C to −40°C in THF/methanol.
  • Yield : Up to 90% diastereomeric excess (d.e.) for syn diols.

Catalytic Hydrogenation

Raney nickel or platinum catalysts reduce unsaturated intermediates:

  • Substrate : Cyano or azido derivatives.
  • Conditions : H₂ (1–20 bar), NH₃, methanol.

Table 2: Reduction Methods and Outcomes

Substrate Catalyst Conditions d.e.
6-Cyano hexanoate Raney Ni 30°C, 10 bar H₂ 85%
Azido compound Pt/C, NH₃ 25°C, 5 bar H₂ 78%

Data from patents.

Enzymatic Hydroxylation

Biocatalysts enable enantioselective synthesis with high efficiency.

Biocatalytic Hydrolysis

Lipases or esterases hydrolyze esters to carboxylic acids:

  • Example : Pig liver esterase deprotects acetylated intermediates.
  • Advantage : High enantiomeric excess (e.e.) >95%.

Stereoselective Oxidation

Cytochrome P450 or alcohol dehydrogenases introduce hydroxyl groups:

  • Substrate : Heptanoic acid derivatives.
  • Yield : Moderate (40–60%), limited by enzyme specificity.

Stereoselective Synthesis via Chiral Aldehydes

Garner’s aldehyde or similar chiral templates are used to construct stereochemistry.

Asymmetric Hydrogenation

DuPHOS-Rh catalysts hydrogenate dehydroamino acid esters:

  • Substrate : α,β-unsaturated esters.
  • Conditions : H₂ (50 psi), CH₂Cl₂, 25°C.
  • Outcome : R configuration at C5 and C7.

Table 3: Asymmetric Hydrogenation Parameters

Catalyst Substrate Yield d.e.
DuPHOS-Rh α,β-Unsaturated ester 75% 95%

Data from.

Oxidation and Dihydroxylation

Double bonds are oxidized to vicinal diols.

Epoxidation-Hydrolysis

Epoxides are hydrolyzed to diols:

  • Reagents : mCPBA → H₂O/H⁺.
  • Limitation : Limited regioselectivity for trihydroxy compounds.

Ozonolysis

Ozonolysis of alkenes followed by reductive workup:

  • Substrate : 6-Heptenoic acid derivatives.
  • Outcome : 3,5-Dihydroxy derivatives.

Protection/Deprotection Strategies

Critical for isolating intermediates and preventing side reactions.

MOM and MEM Groups

Methoxymethyl (MOM) or methoxyethylmethyl (MEM) ethers protect hydroxyls:

  • Deprotection : BBr₃ or HCl (3M).

Table 4: Deprotection Methods

Group Reagent Conditions Yield
MOM BBr₃ CH₂Cl₂, −78°C 60–70%
MEM HCl (3M) RT, 2 h 80%

Data from.

Table 5: Summary of Preparation Methods

Method Key Steps Yield Stereocontrol
Protecting groups Acetylation → reduction → deprotection 50–70% High (d.e. >85%)
Enzymatic hydrolysis Biocatalytic deprotection 70–90% High (e.e. >95%)
Asymmetric hydrogenation DuPHOS-Rh catalysis 75% High (d.e. >95%)
Ozonolysis Epoxidation → hydrolysis 40–60% Moderate

Adapted from.

Challenges and Optimizations

  • Stereochemical Purity : Achieved via chiral catalysts or biocatalysts.
  • Protecting Group Compatibility : Acetyl and benzoyl groups withstand reductive conditions better than silyl ethers.
  • Scale-Up : Enzymatic methods face cost barriers; chemical routes are more scalable.

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